molecular formula C6H5BrN2O3 B180068 5-Bromo-6-methyl-3-nitropyridin-2-ol CAS No. 186413-74-1

5-Bromo-6-methyl-3-nitropyridin-2-ol

Cat. No. B180068
M. Wt: 233.02 g/mol
InChI Key: OEBQKJOFOWLDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methyl-3-nitropyridin-2-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H5BrN2O3 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol is characterized by a pyridine ring with bromo, methyl, and nitro functional groups. The InChI key is TZYNRASKYAQOML-UHFFFAOYSA-N . The canonical SMILES representation is CC1=C(C=C(C(=O)N1)Br)N+[O-] .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-6-methyl-3-nitropyridin-2-ol is 233.02 g/mol . It has a topological polar surface area of 74.9 Ų . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

  • Organic Synthesis

    • Application : The structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol suggests it could serve as a building block or intermediate in the synthesis of other molecules with desired properties.
    • Results : The outcomes would vary based on the specific reactions being performed. The effectiveness of this compound as an intermediate would need to be evaluated in the context of each individual reaction.
  • Medicinal Chemistry

    • Application : The presence of the nitro group in 5-Bromo-6-methyl-3-nitropyridin-2-ol, often associated with biological activity, might warrant investigation into the compound’s potential medicinal properties.
    • Results : The results would depend on the specific assays used and the biological activity being investigated.
  • One-Pot Nitrodebromination and Methyl Bi-Functionalization

    • Application : A unique one-pot, simultaneous nitrodebromination and methyl bi-functionalization of 5-bromo-6-methylpyrimidines has been reported .
    • Method : This transformation occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields .
    • Results : It is a facile and rapid transformation that has been reported neither on pyrimidines nor simultaneously on other organic compounds .
  • Halogenated Heterocycles

    • Application : “5-Bromo-N-methyl-3-nitropyridin-2-amine” is a halogenated heterocycle . Halogenated heterocycles are important in the field of medicinal chemistry as they are often found in bioactive molecules .
    • Method : The specific methods of application or experimental procedures would depend on the desired end product. Typically, this compound could be used in reactions to form new bonds and create more complex molecules .
    • Results : The outcomes would vary based on the specific reactions being performed. The effectiveness of this compound as an intermediate would need to be evaluated in the context of each individual reaction .
  • Gem-bromonitromethyl Pyrimidine

    • Application : A unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives .
    • Method : This transformation occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields .
    • Results : It is a facile and rapid transformation that has been reported neither on pyrimidines nor simultaneously on other organic compounds .
  • Halogenated Heterocycles

    • Application : “5-Bromo-N-methyl-3-nitropyridin-2-amine” is a halogenated heterocycle . Halogenated heterocycles are important in the field of medicinal chemistry as they are often found in bioactive molecules .
    • Method : The specific methods of application or experimental procedures would depend on the desired end product. Typically, this compound could be used in reactions to form new bonds and create more complex molecules .
    • Results : The outcomes would vary based on the specific reactions being performed. The effectiveness of this compound as an intermediate would need to be evaluated in the context of each individual reaction .
  • Gem-bromonitromethyl Pyrimidine

    • Application : A unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives .
    • Method : This transformation occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields .
    • Results : It is a facile and rapid transformation that has been reported neither on pyrimidines nor simultaneously on other organic compounds .

properties

IUPAC Name

5-bromo-6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQKJOFOWLDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442800
Record name 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-3-nitropyridin-2-ol

CAS RN

186413-74-1
Record name 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.